molecular formula C26H50OSn2 B14259629 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane CAS No. 157945-62-5

1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane

Cat. No.: B14259629
CAS No.: 157945-62-5
M. Wt: 616.1 g/mol
InChI Key: HJGDEWQJTFRLNS-UHFFFAOYSA-N
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Description

1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane is an organotin compound known for its unique structural and chemical properties This compound is characterized by the presence of two tin atoms connected by an oxygen bridge, with each tin atom further bonded to two cyclohexyl groups and one methyl group

Preparation Methods

The synthesis of 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane typically involves the reaction of cyclohexyltin compounds with methylating agents under controlled conditions. One common method includes the reaction of cyclohexyltin trichloride with methyl lithium, followed by hydrolysis to form the desired distannoxane compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The cyclohexyl and methyl groups can be substituted with other organic groups, allowing for the synthesis of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin derivatives.

Scientific Research Applications

1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of tin-based drugs.

    Industry: The compound is used in the production of tin-based catalysts and materials, which are important in various industrial processes.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form bonds with organic molecules, facilitating reactions such as catalysis and synthesis. The oxygen bridge between the tin atoms also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane can be compared with other organotin compounds such as:

    1,1,3,3-Tetramethyldistannoxane: Similar in structure but with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.

    1,1,3,3-Tetraethyldistannoxane:

    1,1,3,3-Tetraphenyldistannoxane: The presence of phenyl groups makes this compound more suitable for certain types of catalysis and organic synthesis. The uniqueness of this compound lies in its combination of cyclohexyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications.

Properties

CAS No.

157945-62-5

Molecular Formula

C26H50OSn2

Molecular Weight

616.1 g/mol

IUPAC Name

dicyclohexyl-[dicyclohexyl(methyl)stannyl]oxy-methylstannane

InChI

InChI=1S/4C6H11.2CH3.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1H,2-6H2;2*1H3;;;

InChI Key

HJGDEWQJTFRLNS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C1CCCCC1)(C2CCCCC2)O[Sn](C)(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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